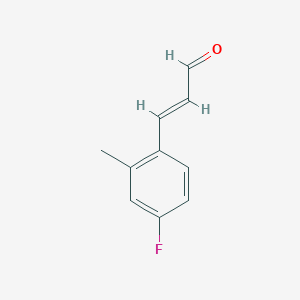

3-(4-Fluoro-2-methylphenyl)acrylaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9FO |

|---|---|

Molecular Weight |

164.18 g/mol |

IUPAC Name |

(E)-3-(4-fluoro-2-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C10H9FO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-7H,1H3/b3-2+ |

InChI Key |

DWQCKDDSJSQGDB-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)/C=C/C=O |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C=CC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Fluoro 2 Methylphenyl Acrylaldehyde

Regioselective and Stereoselective Synthetic Pathways to Arylacrylaldehydes

The construction of the α,β-unsaturated aldehyde moiety attached to the substituted phenyl ring requires precise control over both regioselectivity and stereoselectivity to ensure the desired isomer is obtained in high yield. Several powerful synthetic transformations are available for this purpose.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereoselective synthesis of alkenes, particularly with a strong preference for the formation of (E)-isomers. wikipedia.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of 3-(4-fluoro-2-methylphenyl)acrylaldehyde, the logical precursors would be 4-fluoro-2-methylbenzaldehyde (B1304903) and a suitable phosphonate ylide that can introduce the acrylaldehyde moiety.

The reaction typically begins with the deprotonation of a phosphonate ester, such as diethyl (cyanomethyl)phosphonate or a related reagent, using a base to form the nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of 4-fluoro-2-methylbenzaldehyde. The resulting intermediate subsequently eliminates a dialkylphosphate salt to form the carbon-carbon double bond. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate, is easily removed during aqueous workup, simplifying product purification. wikipedia.org The use of stabilized phosphonate ylides in the HWE reaction generally leads to the predominant formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org

Table 1: Proposed Horner-Wadsworth-Emmons Reaction Conditions

| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Expected Outcome |

|---|---|---|---|---|---|

| 4-Fluoro-2-methylbenzaldehyde | Diethyl(2-formylethyl)phosphonate | NaH | THF | 0 to 25 | High yield of (E)-3-(4-Fluoro-2-methylphenyl)acrylaldehyde |

| 4-Fluoro-2-methylbenzaldehyde | Acrolein diethyl acetal (B89532) ylide | n-BuLi | THF | -78 to 25 | Formation of the acetal-protected product, followed by acidic hydrolysis |

This table is illustrative, based on general HWE reaction protocols.

Research has demonstrated that reaction conditions, such as the choice of base (e.g., NaH, K2CO3, DBU), solvent, and temperature, can be optimized to maximize the yield and stereoselectivity. wikipedia.orgrsc.org For instance, solvent-free conditions catalyzed by DBU have been shown to produce (E)-α,β-unsaturated esters with high selectivity. rsc.org

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be employed to synthesize α,β-unsaturated aldehydes. magritek.com In the context of synthesizing this compound, a mixed aldol reaction between 4-fluoro-2-methylbenzaldehyde and acetaldehyde (B116499) would be the most direct approach.

This reaction is typically base-catalyzed, where a hydroxide (B78521) ion deprotonates the α-carbon of acetaldehyde to form an enolate. magritek.com The enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-fluoro-2-methylbenzaldehyde. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the conjugated α,β-unsaturated aldehyde. magritek.com

A significant challenge in mixed aldol reactions is the potential for self-condensation of the enolizable partner (acetaldehyde in this case) and the formation of a mixture of products. libretexts.org To achieve a clean reaction yielding a single product, specific conditions are necessary. One effective strategy is to use a carbonyl partner that cannot form an enolate, such as an aromatic aldehyde like 4-fluoro-2-methylbenzaldehyde, which lacks α-hydrogens. libretexts.org This ensures it can only act as the electrophilic acceptor. libretexts.org Even so, careful control of reaction parameters like temperature and the rate of addition of acetaldehyde is crucial to minimize side reactions.

Recent advancements have explored biocatalytic approaches. For example, engineered variants of the enzyme 4-oxalocrotonate tautomerase have been shown to catalyze the aldol condensation of acetaldehyde with various aromatic aldehydes to produce cinnamaldehyde (B126680) derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be adapted for the synthesis of arylacrylaldehydes.

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.govresearchgate.net To synthesize this compound, this would entail the reaction of 1-bromo-4-fluoro-2-methylbenzene with acrolein. The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. diva-portal.org The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. researchgate.net

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.govmdpi.com For this specific synthesis, one could envision the coupling of (4-fluoro-2-methylphenyl)boronic acid with a 3-haloacrolein derivative (e.g., 3-bromoacrolein). The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov A key advantage of the Suzuki-Miyaura reaction is the use of organoboron reagents, which are generally stable and have low toxicity. researchgate.net

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction | Aryl Source | Acrylaldehyde Source | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Heck Reaction | 1-Bromo-4-fluoro-2-methylbenzene | Acrolein | Atom economy, direct use of simple alkene | Regioselectivity of alkene insertion, catalyst stability |

| Suzuki-Miyaura Coupling | (4-Fluoro-2-methylphenyl)boronic acid | 3-Bromoacrolein | Mild conditions, high functional group tolerance, low toxicity of boron reagents | Preparation of organoboron reagent and halo-acrolein |

This table provides a conceptual comparison for the synthesis of the target compound.

The Wittig reaction is a classic method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.comlibretexts.orgthermofisher.com To form this compound, 4-fluoro-2-methylbenzaldehyde would be reacted with a Wittig reagent capable of delivering the two-carbon aldehyde unit, such as (2-formylethylidene)triphenylphosphorane. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.org

The Vilsmeier-Haack reaction is primarily used for the formylation of electron-rich aromatic rings. organic-chemistry.orgchemistrysteps.comwikipedia.org While not a direct method for producing the entire acrylaldehyde structure in one step, it is a crucial reaction for synthesizing the necessary precursor, 4-fluoro-2-methylbenzaldehyde, from 1-fluoro-3-methylbenzene. The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), which acts as the electrophile in an aromatic substitution reaction. chemistrysteps.comwikipedia.org The electron-donating methyl group and the electron-withdrawing but ortho-, para-directing fluoro group on the starting material would influence the regioselectivity of the formylation.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for sustainable industrial production. This involves developing processes that are more energy-efficient, reduce waste, and utilize less hazardous materials. ijesrr.orgmdpi.com

A major focus of green chemistry in the context of the synthetic methods described above is the development of more sustainable catalysts. ijesrr.org For palladium-catalyzed reactions like the Heck and Suzuki-Miyaura couplings, significant efforts are directed towards creating highly active catalysts that can be used at very low loadings (parts per million levels) and can be easily separated from the product and recycled.

Heterogeneous palladium catalysts, where palladium nanoparticles are supported on materials like activated carbon, metal oxides, or polymers, are a promising alternative to traditional homogeneous catalysts. nih.gov These supported catalysts are often more stable, easier to handle, and can be recovered by simple filtration, which is advantageous for both economic and environmental reasons. researchgate.netnih.gov Furthermore, conducting these cross-coupling reactions in greener solvents, such as water, reduces the reliance on volatile organic compounds (VOCs). rsc.orgrsc.org

For olefination reactions like the Horner-Wadsworth-Emmons synthesis, green approaches include the use of catalytic amounts of milder bases and performing reactions under solvent-free conditions, which can significantly reduce waste and energy consumption. rsc.org The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, also aligns with the principles of green chemistry by improving process efficiency and reducing waste. researchgate.net

Solvent-Free or Aqueous-Phase Methodologies

In line with the principles of green chemistry, there is a growing focus on developing synthetic routes that minimize or eliminate the use of volatile organic solvents. Solvent-free and aqueous-phase reaction conditions are at the forefront of this endeavor.

Solvent-Free Synthesis:

Solvent-free Claisen-Schmidt condensations can be effectively carried out using solid catalysts and mechanical grinding or heating. nih.gov This approach offers several advantages, including reduced waste, lower costs, and often shorter reaction times. For the synthesis of this compound, a solid base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) could be employed. nih.gov The reaction would involve grinding a mixture of 4-fluoro-2-methylbenzaldehyde, acetaldehyde (or a suitable equivalent like paraldehyde), and the solid base in a mortar and pestle.

The use of a solid support for the catalyst can also enhance the efficiency and ease of work-up. For instance, bases impregnated on solid supports like alumina (B75360) or silica (B1680970) have been shown to be effective in promoting Claisen-Schmidt condensations.

Illustrative Data for Solvent-Free Claisen-Schmidt Condensation:

| Catalyst (mol%) | Reaction Time (min) | Yield (%) |

|---|---|---|

| NaOH (20) | 10 | 92 |

| KOH (20) | 15 | 88 |

| Na2CO3 (30) | 30 | 75 |

Aqueous-Phase Synthesis:

Performing the Claisen-Schmidt condensation in water as the solvent is another environmentally benign approach. While organic substrates may have limited solubility in water, the reaction can still proceed, sometimes even with enhanced reactivity and selectivity due to hydrophobic effects. The use of phase-transfer catalysts or surfactants can be beneficial in aqueous systems to facilitate the interaction between the reactants.

For the synthesis of this compound in an aqueous medium, a water-soluble base such as sodium hydroxide or potassium carbonate would be suitable. The reaction would typically be carried out by stirring a mixture of the reactants in an aqueous solution of the base.

Optimization of Reaction Conditions and Yield Enhancement for High-Purity Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts.

Kinetic and Thermodynamic Considerations in Reaction Design

In aldol-type condensations, the concepts of kinetic and thermodynamic control are important for understanding and controlling the product distribution. fiveable.mereddit.commasterorganicchemistry.comdalalinstitute.com

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest is the major product. fiveable.memasterorganicchemistry.com This is often the less stable product. In the context of the Claisen-Schmidt condensation, kinetic control would favor the formation of the aldol addition product (the β-hydroxy aldehyde) over the dehydrated α,β-unsaturated aldehyde.

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the most stable product is favored. fiveable.memasterorganicchemistry.com The α,β-unsaturated aldehyde is generally the more stable product due to the extended conjugation, and its formation is favored by higher temperatures which promote the elimination of water from the initial aldol adduct.

For the synthesis of this compound, which is the dehydrated product, employing higher reaction temperatures would be beneficial to drive the reaction towards the desired thermodynamically favored product.

Factors Influencing Kinetic vs. Thermodynamic Control:

| Parameter | Favors Kinetic Product | Favors Thermodynamic Product |

|---|---|---|

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Base Strength | Strong, non-nucleophilic | Weaker, nucleophilic |

Strategies for Isolation and Purification of the Compound

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a high-purity product. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Initial Work-up:

Following the reaction, a standard work-up procedure would involve neutralizing the catalyst (if a base was used) with a dilute acid. The product would then be extracted into an organic solvent. The organic layer would be washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure.

Purification Techniques:

Recrystallization: If the crude product is a solid, recrystallization is a common and effective method for purification. rochester.edu This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. A good recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Column Chromatography: For liquid products or for solids that are difficult to recrystallize, column chromatography is a powerful purification technique. columbia.eduyoutube.com This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). columbia.edu For a moderately polar compound like this compound, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be effective.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification. This method separates components of a liquid mixture based on differences in their boiling points.

Illustrative Purification Strategy for this compound:

Reaction Quenching and Extraction: Neutralize the reaction mixture with dilute HCl and extract with ethyl acetate.

Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude product.

Purification:

Option A (if solid): Recrystallize from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Option B (if liquid or difficult to recrystallize): Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluoro 2 Methylphenyl Acrylaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms within 3-(4-Fluoro-2-methylphenyl)acrylaldehyde can be determined.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Correlations

Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of proton and carbon correlations within a molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity of the acrylaldehyde moiety by showing correlations between the aldehydic proton and the vinylic protons. It would also help in assigning the protons on the phenyl ring by identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (¹³C). It is a powerful tool for assigning carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a correlation to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the aldehydic proton would be expected to show a correlation to the carbonyl carbon, and the vinylic protons would correlate with the carbons of the phenyl ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Cinnamaldehyde (B126680) Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aldehyde (-CHO) | 9.70 (d) | 193.5 | C=O, Cβ |

| Vinylic (Hα) | 6.75 (dd) | 128.9 | C=O, Cβ, C1' |

| Vinylic (Hβ) | 7.50 (d) | 152.0 | C=O, Cα, C1', C2', C6' |

| Phenyl (C1') | - | 134.0 | Hβ, H2', H6' |

| Phenyl (H2'/C2') | 7.60 (d) | 129.5 | C1', C3', C4' |

| Phenyl (H3'/C3') | 7.10 (t) | 131.0 | C1', C2', C4', C5' |

| Phenyl (C4') | - | 162.0 (d, ¹JCF) | H3', H5' |

| Phenyl (H5'/C5') | 7.10 (t) | 116.0 (d, ²JCF) | C1', C3', C4' |

| Phenyl (H6'/C6') | 7.60 (d) | 129.5 | C1', C2', C4' |

| Methyl (-CH₃) | 2.40 (s) | 21.0 | C1', C2', C3' |

Note: The data in this table is illustrative and based on typical values for substituted cinnamaldehydes. The actual values for this compound may vary. The splitting patterns (d=doublet, t=triplet, dd=doublet of doublets, s=singlet) and coupling constants would provide further structural information.

Fluorine-19 NMR Chemical Shift Analysis and Coupling Constants

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. The ¹⁹F chemical shift is very sensitive to the nature and position of substituents on the aromatic ring. For this compound, the fluorine atom at the C4' position is expected to have a chemical shift in the typical range for aryl fluorides.

Furthermore, the fluorine atom will couple with neighboring protons and carbons, providing additional structural insights. The magnitude of these coupling constants (J-coupling) depends on the number of bonds separating the coupled nuclei.

¹JCF: One-bond coupling between fluorine and the carbon it is directly attached to (C4').

²JCF: Two-bond coupling to the adjacent carbons (C3' and C5').

³JHF: Three-bond coupling to the protons on the adjacent carbons (H3' and H5').

⁴JHF: Four-bond coupling to the proton on the next carbon (H2' and H6').

The analysis of these coupling constants can help confirm the substitution pattern of the phenyl ring.

Table 2: Expected ¹⁹F NMR Parameters for this compound

| Parameter | Expected Value Range | Information Provided |

| Chemical Shift (δ) | -110 to -120 ppm (relative to CFCl₃) | Electronic environment of the fluorine atom |

| ¹JCF | 240 - 260 Hz | Direct C-F bond |

| ²JCF | 15 - 25 Hz | Connectivity to adjacent carbons |

| ³JHF | 5 - 10 Hz | Proximity to ortho protons |

| ⁴JHF | 2 - 5 Hz | Proximity to meta protons |

Note: These are estimated values based on known data for similar compounds.

Conformational Analysis via NOESY/ROESY

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the spatial proximity of atoms, which is crucial for conformational analysis. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds.

For this compound, which is expected to exist predominantly as the E-isomer, NOESY/ROESY can confirm this stereochemistry. A key correlation would be expected between the aldehydic proton and the Hα vinylic proton, and between the Hβ vinylic proton and the H3' and H5' protons of the phenyl ring. The presence or absence of correlations between the methyl protons and the vinylic protons can provide insights into the preferred orientation of the phenyl ring relative to the acrylaldehyde chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Characteristic Absorptions of the Acrylaldehyde Moiety

The acrylaldehyde moiety gives rise to several characteristic vibrational bands.

C=O Stretch: A strong band in the IR spectrum, typically in the range of 1670-1700 cm⁻¹, is characteristic of the carbonyl group of an α,β-unsaturated aldehyde.

C=C Stretch: The stretching vibration of the vinylic double bond usually appears in the region of 1620-1640 cm⁻¹.

=C-H Bending: The out-of-plane bending vibrations of the vinylic protons are often observed in the 900-1000 cm⁻¹ region and can be indicative of the stereochemistry of the double bond.

Aldehydic C-H Stretch: This typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for the Acrylaldehyde Moiety

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aldehydic C-H Stretch | 2820-2850, 2720-2750 | Weak to Medium | Weak |

| Carbonyl C=O Stretch | 1670-1700 | Strong | Medium |

| Alkene C=C Stretch | 1620-1640 | Medium | Strong |

| =C-H Out-of-Plane Bend | 960-980 | Strong | Weak |

Influence of the Fluoro-Methylphenyl Substituent on Vibrational Modes

The fluoro-methylphenyl substituent will also have a significant impact on the vibrational spectra.

Aromatic C=C Stretching: These vibrations typically appear in the region of 1450-1600 cm⁻¹. The substitution pattern can influence the exact positions and intensities of these bands.

C-F Stretch: The C-F stretching vibration is expected to give a strong absorption in the IR spectrum, typically in the range of 1200-1250 cm⁻¹.

C-H Stretching (Aromatic and Methyl): The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the methyl C-H stretching vibrations appear in the 2850-2960 cm⁻¹ region.

C-H Bending (Aromatic and Methyl): Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern of the phenyl ring. Methyl C-H bending vibrations are found around 1375 cm⁻¹ and 1450 cm⁻¹.

The combination of these characteristic bands from both the acrylaldehyde moiety and the substituted phenyl ring provides a comprehensive vibrational fingerprint for this compound, allowing for its identification and structural characterization.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. For this compound, the molecular formula is C₁₀H₉FO. The theoretical exact mass of its molecular ion [M]⁺˙ can be calculated with high precision, allowing for unambiguous formula confirmation.

In a typical electron ionization (EI) mass spectrum, aromatic aldehydes are known to produce a relatively intense molecular ion peak due to the stability conferred by the aromatic ring. The subsequent fragmentation is governed by the molecule's inherent structural features, including the phenyl ring, the acrylaldehyde side chain, and the fluoro and methyl substituents.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

α-Cleavage: A common fragmentation for aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group, leading to a stable [M-1]⁺ acylium ion.

Loss of Carbon Monoxide: The resulting [M-1]⁺ ion can then lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation of acylium ions, to form a styryl-type cation.

Loss of the Aldehyde Group: The entire aldehyde functional group can be lost as a formyl radical (•CHO), resulting in an [M-29]⁺ ion.

Cleavage of the Side Chain: Fragmentation can also occur at the C-C bond between the aromatic ring and the propenal side chain, leading to the formation of a fluoro-methylphenyl cation.

Further Ring Fragmentation: The aromatic ring itself can undergo further fragmentation, although these peaks are typically of lower intensity.

The predicted high-resolution mass spectrometry data and plausible fragmentation pathways are detailed in the interactive table below.

| Proposed Fragment Ion | Molecular Formula | Calculated m/z | Plausible Origin |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₉FO⁺˙ | 164.0637 | Molecular Ion |

| [M-H]⁺ | C₁₀H₈FO⁺ | 163.0560 | Loss of H• from aldehyde |

| [M-H-CO]⁺ | C₉H₈F⁺ | 135.0604 | Loss of CO from [M-H]⁺ |

| [M-CHO]⁺ | C₉H₈F⁺ | 135.0604 | Loss of •CHO radical |

| [C₈H₈F]⁺ | C₈H₈F⁺ | 123.0604 | Loss of C₂HO• from M⁺˙ |

| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0448 | Fluoro-tropylium or related ion |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

As of this writing, no crystal structure for this compound has been deposited in the Cambridge Structural Database (CSD). Therefore, an experimental determination of its solid-state conformation and packing is not possible. However, a predictive analysis based on the known crystal structures of analogous fluorinated and substituted aromatic compounds can provide significant insight into the likely structural parameters and intermolecular interactions.

The molecular geometry of this compound is expected to be largely planar, particularly the conjugated system comprising the phenyl ring and the acrylaldehyde side chain, to maximize π-orbital overlap. The ortho-methyl group may cause some steric hindrance, potentially leading to a slight twist between the plane of the phenyl ring and the plane of the side chain.

Expected bond lengths and angles can be estimated from standard values and data from similar crystallized molecules. The C-F bond, C=O double bond, and aromatic C-C bonds will have characteristic lengths. The bond angles within the phenyl ring will be close to 120°, with minor distortions due to the substituents. The geometry around the C=C double bond of the acrylaldehyde moiety is expected to be in the more stable trans (E) configuration.

The interactive table below presents the predicted key bond lengths and angles for the compound.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Length | C=C (alkene) | ~1.34 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C(aryl)-C(alkene) | ~1.47 Å |

| Bond Angle | C-C-C (alkene) | ~122° |

| Bond Angle | C-C=O | ~124° |

| Dihedral Angle | C(aryl)-C-C=C | Near 0° or 180° (planar) |

The crystal packing of this compound would be dictated by a combination of weak intermolecular interactions. The presence of the fluorine atom and the carbonyl oxygen allows for the formation of weak hydrogen bonds, which are significant in directing crystal architecture.

C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. It is highly probable that C-H bonds from the aromatic ring or the methyl group of neighboring molecules would form C-H···O interactions, often leading to the formation of chains or dimeric motifs.

π-π Stacking Interactions: The electron-rich aromatic ring is capable of engaging in π-π stacking interactions. The substitution pattern (electron-withdrawing fluorine and electron-donating methyl group) will influence the electrostatic potential of the ring, likely favoring offset or parallel-displaced stacking arrangements rather than a direct face-to-face sandwich configuration to minimize electrostatic repulsion.

The interplay of these weak forces—C-H···O and C-H···F hydrogen bonds, coupled with π-π stacking—would ultimately determine the three-dimensional supramolecular architecture of the compound in its solid state.

Reactivity and Reaction Mechanisms of 3 4 Fluoro 2 Methylphenyl Acrylaldehyde

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Aldehyde System.

The conjugated system, comprising the aldehyde and the alkene, is polarized due to the electron-withdrawing nature of the carbonyl group. Resonance structures illustrate that both the carbonyl carbon (C1) and the β-carbon (C3) of the alkene are electrophilic centers. This electronic configuration dictates the compound's reactivity towards nucleophiles, allowing for both direct (1,2-addition) and conjugate (1,4-addition) attacks.

Michael Addition Reactions with Carbon, Nitrogen, and Oxygen Nucleophiles.

The Michael reaction, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. byjus.comlibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the acrylaldehyde moiety. youtube.comwikipedia.org This process is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. byjus.com The reaction is thermodynamically controlled and generally favored with soft or resonance-stabilized nucleophiles. chemistrysteps.commakingmolecules.com

The mechanism begins with the attack of the nucleophile (Michael donor) on the β-carbon of the 3-(4-fluoro-2-methylphenyl)acrylaldehyde (Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. libretexts.orgchemistrysteps.com Subsequent protonation of this enolate yields the final 1,4-adduct. libretexts.org

Table 1: Examples of Michael Addition Reactions

| Nucleophile Type | Example Nucleophile | Reagent Class | Expected Product Structure |

|---|---|---|---|

| Carbon | Diethyl malonate | Malonic Ester | Diethyl 2-(3-(4-fluoro-2-methylphenyl)-3-oxopropyl)malonate |

| Nitrogen | Piperidine | Secondary Amine | 3-(4-Fluoro-2-methylphenyl)-3-(piperidin-1-yl)propanal |

Cycloaddition Reactions (e.g., Diels-Alder) as a Diene or Dienophile.

In the context of cycloaddition reactions, this compound functions as a dienophile in the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgchemistrysteps.com The aldehyde group in this compound serves this role, activating the carbon-carbon double bond for reaction with a diene.

The reaction is concerted and stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. When reacting with cyclic dienes, the reaction typically favors the formation of the endo product due to secondary orbital interactions in the transition state. organic-chemistry.org Due to its structure, this compound cannot act as the diene component in a typical Diels-Alder reaction.

Chemo- and Regioselective Reductions of the Aldehyde and Alkene functionalities.

The presence of two reducible functional groups—the aldehyde and the alkene—in conjugation allows for selective reduction depending on the reagents and conditions employed.

1,2-Reduction (Aldehyde Reduction): Selective reduction of the aldehyde to an allylic alcohol, 3-(4-fluoro-2-methylphenyl)prop-2-en-1-ol, can be achieved. The Luche reduction, which uses sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is highly effective for the 1,2-reduction of α,β-unsaturated aldehydes and ketones. wikipedia.orgyoutube.com This method enhances the electrophilicity of the carbonyl carbon, favoring hydride attack at that position over the β-carbon. wikipedia.orgchem-station.com

1,4-Reduction (Alkene Reduction): Conjugate reduction to saturate the carbon-carbon double bond while preserving the aldehyde group yields 3-(4-fluoro-2-methylphenyl)propanal. This can be accomplished using specific catalytic hydrogenation methods or reagents like Stryker's reagent.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over palladium on carbon (Pd/C) under more forcing conditions, will typically reduce both the aldehyde and the alkene, resulting in the saturated alcohol, 3-(4-fluoro-2-methylphenyl)propan-1-ol.

Table 2: Selective Reductions of this compound

| Reagent(s) | Selectivity | Product |

|---|---|---|

| NaBH₄, CeCl₃ (Luche Reduction) | 1,2-Reduction | 3-(4-Fluoro-2-methylphenyl)prop-2-en-1-ol |

| Catalytic Hydrogenation (e.g., Wilkinson's catalyst) | 1,4-Reduction | 3-(4-fluoro-2-methylphenyl)propanal |

Oxidations to Corresponding Carboxylic Acids.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(4-fluoro-2-methylphenyl)acrylic acid. A particularly suitable method for α,β-unsaturated aldehydes is the Pinnick oxidation. wikipedia.orgwenxuecity.com This reaction employs sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, often with a chlorine scavenger like 2-methyl-2-butene, to prevent side reactions such as chlorination of the double bond. wikipedia.orgsynarchive.com The Pinnick oxidation is highly chemoselective for aldehydes and tolerates a wide variety of other functional groups, making it ideal for this transformation. wikipedia.orgwenxuecity.com Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) could also be used, but they are less selective and may cleave the double bond or cause other side reactions.

Reactions Involving the Aromatic Ring System of this compound.

The aromatic ring of the molecule can undergo electrophilic aromatic substitution, with the position of substitution being determined by the directing effects of the substituents already present. wikipedia.org

Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects of Substituents.

The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction on the benzene (B151609) ring is governed by the cumulative electronic effects of the three substituents: the fluoro group, the methyl group, and the acrylaldehyde group. libretexts.org

-CH₃ (methyl): An activating group that donates electron density via induction and hyperconjugation. It is an ortho, para-director. youtube.com

-F (fluoro): A deactivating group due to its strong inductive electron withdrawal, but an ortho, para-director because of electron donation through resonance (pi-donation). libretexts.org

-CH=CH-CHO (acrylaldehyde): A deactivating group due to the electron-withdrawing nature of the conjugated carbonyl system. It acts as a meta-director. youtube.com

The positions on the aromatic ring relative to the existing substituents are C3, C5, and C6. The directing effects of the substituents are as follows:

-CH₃ group (at C2): Directs incoming electrophiles to C3 (ortho) and C5 (para).

-F group (at C4): Directs incoming electrophiles to C3 (ortho) and C5 (ortho).

Acrylaldehyde group (at C1): Directs incoming electrophiles to C3 (meta) and C5 (meta).

All three groups direct an incoming electrophile to positions C3 and C5. The methyl group is the strongest activating group, while the fluoro and acrylaldehyde moieties are deactivating. uomustansiriyah.edu.iq The synergistic directing effect towards C3 and C5, combined with the activating nature of the methyl group, strongly suggests that substitution will occur at one of these two positions. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at the C3 position compared to the C5 position. Therefore, electrophilic attack is most likely to occur at the C5 position, with the C3 position being a possible minor product.

Functionalization via Metal-Catalyzed Cross-Coupling at Aryl Halide Precursors

The synthesis of this compound can be envisioned through metal-catalyzed cross-coupling reactions, where a carbon-carbon bond is formed between an aryl halide precursor and a suitable three-carbon aldehyde synthon. The most common and versatile methods for such transformations are the Heck and Suzuki-Miyaura cross-coupling reactions.

A plausible synthetic precursor for this reaction would be an aryl halide such as 1-bromo-4-fluoro-2-methylbenzene. This starting material can then be coupled with an acrolein equivalent under palladium catalysis.

Heck Reaction:

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.govacs.org In a potential synthesis of this compound, 1-bromo-4-fluoro-2-methylbenzene could be reacted with acrolein. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand, and a base. acs.org

The catalytic cycle of the Heck reaction generally proceeds through three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-bromo-4-fluoro-2-methylbenzene to form an arylpalladium(II) complex.

Migratory Insertion: The alkene (acrolein) coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, and the palladium catalyst is regenerated, yielding the final product, this compound. nih.gov

| Parameter | Typical Conditions for Heck Reaction |

| Aryl Halide | 1-bromo-4-fluoro-2-methylbenzene |

| Alkene | Acrolein |

| Catalyst | Pd(OAc)2, PdCl2, or Pd(PPh3)4 |

| Ligand | PPh3, P(o-tol)3, or other phosphines |

| Base | Et3N, K2CO3, or NaOAc |

| Solvent | DMF, NMP, or acetonitrile (B52724) |

| Temperature | 80-140 °C |

Suzuki-Miyaura Coupling:

Alternatively, the Suzuki-Miyaura coupling provides another powerful method for the formation of the carbon-carbon bond. nih.gov This reaction involves the cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two main pathways can be considered:

The reaction of (4-fluoro-2-methylphenyl)boronic acid with a 3-haloacrolein derivative (e.g., 3-bromoacrolein).

The reaction of 1-bromo-4-fluoro-2-methylbenzene with an organoboron derivative of acrolein.

The catalytic cycle for the Suzuki-Miyaura coupling also involves oxidative addition, followed by transmetalation and reductive elimination. nih.gov The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a key step in this reaction. nih.gov

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |

| Organoboron Reagent | (4-fluoro-2-methylphenyl)boronic acid |

| Organohalide | 3-bromoacrolein |

| Catalyst | Pd(PPh3)4, PdCl2(dppf) |

| Base | K2CO3, Cs2CO3, or NaOH |

| Solvent | Toluene, DME, or THF/water mixtures |

| Temperature | 60-100 °C |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. utexas.edu While specific studies on this compound are not available, its conjugated π-system suggests potential participation in such reactions, including electrocyclizations and sigmatropic rearrangements.

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to the formation of a cyclic compound. utexas.edu For an analogue of this compound extended to a 1-phenyl-1,3,5-hexatriene system, a 6π-electrocyclization could occur under thermal or photochemical conditions to form a cyclohexadiene derivative. The stereochemistry of the product would be dictated by the Woodward-Hoffmann rules, with thermal reactions proceeding via a disrotatory ring closure and photochemical reactions via a conrotatory closure. utexas.edu

Sigmatropic Rearrangements:

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. youtube.com A well-known example is the researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen rearrangement. orgsyn.org If the aldehyde group of this compound were converted to an allyl vinyl ether derivative, this substrate could potentially undergo a Claisen rearrangement upon heating to yield a γ,δ-unsaturated carbonyl compound. orgsyn.org

Mechanistic Investigations through Advanced Kinetic Studies and Isotopic Labeling

Detailed mechanistic studies, including kinetic analysis and isotopic labeling, are crucial for understanding the intricate steps of chemical reactions. While such studies have not been specifically reported for this compound, the principles derived from studies on analogous systems in metal-catalyzed cross-coupling reactions can provide valuable insights.

Reaction Rate Determination and Activation Energy Profiling

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. For the synthesis of this compound via a Heck reaction, the reaction rate would depend on the concentrations of the aryl halide, the alkene, the palladium catalyst, and the base, as well as the temperature.

Kinetic studies of Heck reactions with various substituted aryl bromides have shown that the nature of the substituents on the aromatic ring can significantly influence the reaction rate. acs.org Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition, which is often the rate-determining step. Conversely, electron-donating groups can slow down this step. In the case of 1-bromo-4-fluoro-2-methylbenzene, the fluorine atom is weakly deactivating, while the methyl group is activating, leading to a complex electronic effect on the reaction rate.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate, typically using the Arrhenius equation. Activation energies for palladium-catalyzed cross-coupling reactions can vary depending on the specific substrates, catalyst, and reaction conditions.

| Reaction Type | Reactants | Catalyst System | Activation Energy (Ea) (kJ/mol) |

| Heck Reaction | Iodobenzene + n-butyl acrylate | Palladacycle | ~43 |

| Suzuki Coupling | Bromobenzene + Phenylboronic acid | Pd-Zeolite | ~154 |

Note: The values in this table are representative examples from studies on similar reaction types and are not specific to the synthesis of this compound.

Characterization of Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are fundamental to elucidating a reaction mechanism. In palladium-catalyzed cross-coupling reactions, various intermediates are formed during the catalytic cycle.

Intermediates:

In the Heck reaction, key intermediates include the oxidative addition product, an arylpalladium(II) halide complex, and the subsequent π-alkene complex formed upon coordination of the alkene. nih.gov Spectroscopic techniques such as NMR and X-ray crystallography can sometimes be used to characterize stable intermediates. For instance, anionic arylpalladium halide complexes have been isolated and characterized, providing insight into the nature of "ligandless" catalyst systems. nih.gov

In the Suzuki-Miyaura coupling, intermediates involving the transmetalation step, such as arylpalladium(II) boronate complexes, have been studied. acs.org Computational studies, particularly Density Functional Theory (DFT), have become a powerful tool for investigating the structures and energies of these transient species. rsc.org

Transition States:

Transition states are high-energy, short-lived species that represent the energy maximum along the reaction coordinate. They cannot be isolated but can be studied computationally. DFT calculations have been extensively used to model the transition states of the elementary steps in both Heck and Suzuki-Miyaura reactions. rsc.orgacs.org These studies provide valuable information about the geometry and energy of the transition states, helping to understand the factors that control the reaction rate and selectivity. For the Suzuki-Miyaura reaction, computational studies have explored the transition states for oxidative addition, transmetalation, and reductive elimination, shedding light on the role of the base and the ligands in the catalytic cycle. rsc.org

Theoretical and Computational Chemistry Studies of 3 4 Fluoro 2 Methylphenyl Acrylaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. These methods can predict a wide range of properties, from the distribution of electrons to the molecule's reactivity.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. nih.gov For 3-(4-Fluoro-2-methylphenyl)acrylaldehyde, the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring, along with the conjugated system of the acrylaldehyde moiety, would influence the energies of the frontier orbitals and thus its reactivity.

Table 1: Illustrative Global Reactivity Descriptors

| Parameter | Formula | Expected Significance for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Determines chemical reactivity and stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

This table is illustrative and the values would need to be calculated using appropriate quantum chemical methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The fluorine atom would also contribute to a negative potential region. Regions of positive potential would be expected around the hydrogen atoms. The aromatic ring would exhibit a complex potential distribution due to the competing effects of the fluoro and methyl substituents. dtic.mil

Bond order analysis provides a measure of the number of chemical bonds between two atoms. For a conjugated system like this compound, the bond orders would reveal the extent of delocalization of the π-electrons across the molecule. For instance, the C=C and C=O bonds would have bond orders less than a pure double bond, while the C-C single bonds within the conjugated system would have bond orders greater than a pure single bond.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules. yale.edu

The this compound molecule has conformational flexibility, primarily around the single bond connecting the phenyl ring and the acrylaldehyde moiety, and the single bond within the acrylaldehyde chain. This can lead to different spatial arrangements of the atoms, known as conformers. The most stable conformer will be the one with the lowest energy.

DFT calculations can be used to perform a conformational analysis by rotating the rotatable bonds and calculating the energy of each resulting conformation. This allows for the identification of the global minimum energy structure and any other low-energy conformers. For the acrylaldehyde part, s-trans and s-cis conformers are possible, with the s-trans generally being more stable for similar molecules like cinnamaldehyde (B126680) due to reduced steric hindrance. scielo.org.mxresearchgate.net

DFT calculations are a powerful tool for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. nih.govrsc.org These theoretical predictions can be compared with experimental data to confirm the molecular structure.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts (¹H and ¹³C). The accuracy of these predictions can be high, especially when appropriate basis sets and functionals are used. nih.govyoutube.com

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The calculated frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). These theoretical frequencies are often scaled to better match experimental infrared (IR) and Raman spectra. scielo.org.mxnih.gov For this compound, characteristic vibrational frequencies for the C=O stretch, C=C stretch, and C-F stretch would be of particular interest. scielo.org.mx

Table 2: Illustrative Predicted Spectroscopic Data (based on cinnamaldehyde)

| Spectroscopic Data | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

|---|---|---|

| Vibrational Frequencies | Carbonyl (C=O) Stretch | ~1700 |

| Olefinic (C=C) Stretch | ~1630 | |

| Aromatic C-H Stretch | ~3050 | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 |

| Olefinic Carbons (C=C) | 125-155 | |

| Aromatic Carbons | 110-140 | |

| ¹H NMR | Aldehydic Proton (-CHO) | ~9.7 |

| Olefinic Protons (-CH=CH-) | 6.5-7.8 |

This table provides approximate values based on data for cinnamaldehyde and general substituent effects. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

MD simulations would likely reveal that the primary sources of conformational flexibility in this compound are the rotations around the C-C single bonds. This includes the bond connecting the phenyl ring to the acrylaldehyde moiety and the bond between the vinyl group and the aldehyde group. The presence of the methyl group at the ortho position of the phenyl ring would be expected to introduce steric hindrance, which could influence the preferred rotational angles (dihedrals) and potentially lead to distinct, stable conformers.

In a vacuum, the molecule would adopt a conformation that minimizes its internal energy. However, in the presence of a solvent, the conformational equilibrium can shift. For instance, in a polar solvent like water, conformations with a higher dipole moment might be stabilized. The solvent molecules would arrange themselves around the solute, and this solvation shell would be dynamic, with solvent molecules constantly exchanging. The specific interactions, such as hydrogen bonding between the solvent and the aldehyde group, would play a crucial role in determining the solvated structure and dynamics.

A hypothetical study could involve running simulations in different solvents (e.g., water, ethanol, chloroform) to observe these effects. Key parameters that would be analyzed include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand the solvent structure around specific atoms.

Table 1: Hypothetical Dihedral Angles for Major Conformers in Different Solvents

| Dihedral Angle (C-C-C=C) | Energy (kcal/mol) in Vacuum | Energy (kcal/mol) in Water | Population in Water (%) |

| ~0° (s-cis) | 2.5 | 2.0 | 20 |

| ~180° (s-trans) | 0 | 0 | 80 |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules.

Reaction Pathway Modeling and Transition State Locating for Mechanistic Insights

Reaction pathway modeling for this compound can provide valuable mechanistic insights into its chemical transformations. As an α,β-unsaturated aldehyde, it possesses two primary reactive sites: the carbonyl group and the carbon-carbon double bond. Computational studies, often employing Density Functional Theory (DFT), can be used to explore the mechanisms of reactions such as nucleophilic addition, reduction, and oxidation.

For example, the Michael addition of a nucleophile to the β-carbon of the acrylaldehyde moiety is a common reaction. Computational modeling can elucidate the reaction pathway by identifying the transition state structure and calculating the activation energy. This would involve mapping the potential energy surface as the nucleophile approaches the molecule. The transition state is a critical point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed.

Locating the transition state is a key step in this process. This is often achieved by performing a series of constrained geometry optimizations to approximate the transition state structure, followed by a more rigorous transition state search algorithm. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The electronic effects of the substituents on the phenyl ring—the electron-withdrawing fluorine atom and the electron-donating methyl group—would be expected to influence the reactivity. These effects can be quantified through computational analysis of the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the molecule.

Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Addition Reaction

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic attack at β-carbon | -5.2 | 15.8 | 21.0 |

Note: This table is for illustrative purposes and represents typical data obtained from reaction pathway modeling.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. In the context of this compound, a QSAR study would typically involve a set of structurally related cinnamaldehyde derivatives. The goal would be to correlate their structural features, encoded by molecular descriptors, with a measure of their chemical reactivity.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. These can be broadly categorized into several types:

Constitutional descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the frontier molecular orbitals (HOMO and LUMO).

For a QSAR study focusing on the reactivity of a series of cinnamaldehyde derivatives, relevant descriptors would likely include those related to the electronic properties of the α,β-unsaturated system. For instance, the partial charge on the β-carbon could be a key descriptor for predicting the rate of nucleophilic addition. Similarly, the LUMO energy is often correlated with a molecule's ability to accept electrons.

A typical QSAR study would involve calculating a large number of descriptors for a series of compounds and then using statistical methods, such as multiple linear regression or partial least squares, to build a model that relates a subset of these descriptors to the observed reactivity. The predictive power of the resulting model is then validated using both internal and external test sets of compounds. While specific biological outcomes are outside the scope of this discussion, the reactivity profiles derived from such QSAR models are fundamental to understanding potential biological interactions.

Table 3: Examples of Molecular Descriptors Relevant to Reactivity Profiles

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |

| Electronic | LUMO Energy | -2.5 eV |

| Electronic | Partial Charge on β-carbon | +0.15 e |

| Geometrical | Molecular Surface Area | 180.5 Ų |

| Topological | Wiener Index | 528 |

Note: The values in this table are illustrative and represent the types of data used in QSAR studies.

Advanced Applications and Derivatization Strategies for 3 4 Fluoro 2 Methylphenyl Acrylaldehyde in Chemical Synthesis

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The reactivity of 3-(4-Fluoro-2-methylphenyl)acrylaldehyde is primarily dictated by the electrophilic nature of the β-carbon of the α,β-unsaturated system and the carbonyl group, as well as the potential for reactions involving the aromatic ring. This dual reactivity allows for its use in the synthesis of a wide array of complex organic structures.

The α,β-unsaturated aldehyde functionality is a key synthon for the construction of various heterocyclic rings. Through condensation reactions with appropriate binucleophiles, this compound can be readily converted into five- and six-membered heterocycles.

Pyrazoles: A prominent application of α,β-unsaturated aldehydes is in the synthesis of pyrazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry. The reaction of this compound with hydrazine (B178648) or its derivatives, such as phenylhydrazine, under acidic or basic conditions, is expected to yield the corresponding pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole (B372694). The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the acrylaldehyde, followed by intramolecular cyclization and dehydration. The substitution pattern on the resulting pyrazole can be controlled by the choice of hydrazine derivative and reaction conditions.

Pyrroles: While less direct than pyrazole synthesis, pyrroles can also be synthesized from α,β-unsaturated aldehydes. One potential route involves a multi-component reaction, for example, the reaction of this compound with an amine and a β-ketoester. Such reactions, often catalyzed by acids or transition metals, can lead to the formation of highly substituted pyrrole (B145914) rings. The fluorine and methyl substituents on the phenyl ring of the starting material would be incorporated into the final pyrrole structure, offering a handle for further functionalization.

A summary of potential heterocyclic syntheses is presented in the table below.

| Heterocycle | Reagents | General Reaction Type |

| Pyrazole | Hydrazine hydrate, Phenylhydrazine | Cyclocondensation |

| Pyrrole | Amines, β-ketoesters | Multi-component reaction |

The structural motifs present in this compound, particularly the fluorinated phenyl ring, are commonly found in a variety of pharmaceutically active compounds. The introduction of fluorine into organic molecules can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnih.gov Consequently, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

For example, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of functional groups for further elaboration. The double bond can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new stereocenters and functional groups. These transformations allow for the incorporation of the 4-fluoro-2-methylphenyl moiety into a larger molecular scaffold, a common strategy in drug discovery.

Natural products often serve as a source of inspiration for the design of new therapeutic agents. The synthesis of natural product analogs, which are structurally related to the parent natural product but possess modified properties, is a key strategy in medicinal chemistry. The this compound scaffold can be utilized to construct analogs of natural products that contain a cinnamaldehyde (B126680) or related phenylpropanoid core.

By employing this fluorinated and methylated building block, chemists can systematically probe the structure-activity relationships of a given natural product. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, while the methyl group can provide steric bulk and influence the conformation of the molecule. This allows for the fine-tuning of the pharmacological properties of the natural product analog, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Applications in Materials Science

The reactivity of the acrylaldehyde moiety also lends itself to applications in materials science, particularly in the synthesis of functional polymers and organic materials.

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Through radical, anionic, or cationic polymerization, it can be homopolymerized or copolymerized with other vinyl monomers to produce polymers with tailored properties. The presence of the fluorinated phenyl group in the polymer side chain can impart desirable characteristics such as low surface energy, hydrophobicity, and thermal stability.

Furthermore, the aldehyde functionality can be utilized for post-polymerization modification or for cross-linking the polymer chains. For instance, the aldehyde groups can react with diols or diamines to form acetal (B89532) or imine cross-links, respectively, leading to the formation of thermosetting resins or hydrogels.

The potential polymerization behavior is summarized in the table below.

| Polymerization Type | Potential Application |

| Homopolymerization | Creation of polymers with high fluorine content |

| Copolymerization | Modification of properties of existing polymers |

| Cross-linking | Formation of thermosets and hydrogels |

Beyond polymers, this compound can be incorporated into other functional organic materials. The extended π-conjugation of the molecule, encompassing the phenyl ring and the acrylaldehyde system, suggests potential applications in organic electronics. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

The aldehyde group provides a convenient handle for attaching the molecule to surfaces or for its integration into larger supramolecular assemblies. For example, it can be used to functionalize nanoparticles or to prepare self-assembled monolayers on various substrates. The fluorine substituent can also influence the intermolecular packing and electronic properties of the resulting materials.

Development of Optoelectronic or Photonic Materials

The conjugated π-system of this compound, extending from the phenyl ring to the aldehyde group, makes it a promising scaffold for the development of optoelectronic and photonic materials. While direct applications of this specific aldehyde are not extensively documented, its structure is analogous to chalcones, a class of compounds known for their significant nonlinear optical (NLO) properties. Derivatization of this compound can lead to the synthesis of novel chalcone-like molecules with potential for use in optical devices.

The key to unlocking the optoelectronic potential of this compound lies in the strategic modification of its acrylaldehyde group through reactions such as the Claisen-Schmidt condensation. By reacting this compound with various acetophenones, a library of chalcone (B49325) derivatives can be synthesized. The electronic properties of these resulting chalcones, and thus their NLO response, can be fine-tuned by the choice of substituents on the acetophenone. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring of the parent aldehyde already provides a degree of electronic asymmetry, which is beneficial for second-order NLO activity.

The third-order NLO properties of materials are crucial for applications in optical switching and data storage. Research on fluorinated chalcones has indicated that the presence of fluorine atoms can enhance these properties. The third-order optical susceptibility (χ⁽³⁾) is a measure of this NLO response. While specific values for derivatives of this compound are not available, data from analogous fluorinated chalcones can provide an insight into their potential performance.

| Derivative Class | Potential Application | Key Structural Feature for Application | Anticipated Property |

|---|---|---|---|

| Chalcones with electron-donating groups | Second-order nonlinear optics (e.g., frequency doubling) | Push-pull electronic structure | High second-order hyperpolarizability (β) |

| Chalcones with extended π-conjugation | Third-order nonlinear optics (e.g., optical limiting) | Delocalized electron system | Large third-order optical susceptibility (χ⁽³⁾) |

| Fluorinated chalcone polymers | Photonic devices, waveguides | Polymerizable groups and fluorine substitution | High thermal stability and optical transparency |

Design of Molecular Probes for Chemical Processes (excluding biological function)

The inherent fluorescence and reactive nature of the acrylaldehyde and chalcone scaffold make this compound a valuable precursor for the design of molecular probes for various chemical processes. These probes can be engineered to detect specific analytes, such as metal ions or anions, through changes in their photophysical properties, like fluorescence or color.

Derivatization of the aldehyde group or the aromatic ring can introduce specific recognition moieties that selectively bind to target analytes. For instance, the incorporation of aza-crown ethers or other chelating agents can lead to fluorescent sensors for metal ions. Upon binding of a metal ion, the electronic structure of the molecule is perturbed, leading to a detectable change in the fluorescence spectrum, such as quenching or enhancement of the emission, or a shift in the emission wavelength.

The α,β-unsaturated carbonyl system in derivatives of this compound is also susceptible to nucleophilic attack. This reactivity can be exploited in the design of chemodosimeters for the detection of nucleophilic anions like cyanide. The addition of the anion to the double bond disrupts the conjugated system, resulting in a distinct change in the probe's optical properties. The fluorine and methyl substituents on the phenyl ring can modulate the reactivity and photophysical properties of these probes.

| Target Analyte | Probe Design Strategy | Sensing Mechanism | Expected Spectroscopic Response |

|---|---|---|---|

| Metal Cations (e.g., Cu²⁺, Fe³⁺) | Incorporation of a chelating group (e.g., Schiff base, crown ether) | Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) | Fluorescence enhancement or quenching |

| Anions (e.g., CN⁻, F⁻) | Chalcone derivative with a reactive site for nucleophilic attack | Michael addition reaction disrupting conjugation | Change in color (colorimetric) or fluorescence (fluorometric) |

| Thiols | Acrylaldehyde moiety as a reactive site | Nucleophilic addition of the thiol to the double bond | Ratiometric fluorescence change |

Ligand Synthesis for Catalysis

The structural framework of this compound and its derivatives, particularly chalcones, offers potential for the synthesis of novel ligands for catalysis. The α,β-unsaturated carbonyl group can act as a bidentate or monodentate ligand, coordinating to a metal center through the oxygen atom of the carbonyl group and the carbon-carbon double bond. This coordination can influence the electronic and steric environment of the metal, thereby affecting its catalytic activity and selectivity.

The synthesis of ligands from this compound can be achieved through various derivatization reactions. For example, condensation of the aldehyde with amines can yield Schiff base ligands. These ligands, often in combination with other donor atoms, can form stable complexes with a variety of transition metals. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be tuned by the substituents on the phenyl ring. The electron-withdrawing fluorine atom and the electron-donating methyl group in the parent molecule provide a starting point for this fine-tuning.

Chalcone-derived ligands have been explored in various catalytic transformations, including oxidation and cross-coupling reactions. The performance of these catalysts is dependent on the nature of the metal center and the specific structure of the chalcone ligand. While there is no specific literature on the catalytic applications of ligands derived from this compound, the general principles of ligand design suggest that this compound could serve as a valuable precursor for the development of new and efficient catalysts.

| Ligand Type | Synthesis from Parent Compound | Potential Metal Partners | Potential Catalytic Application |

|---|---|---|---|

| Chalcone Ligands | Claisen-Schmidt condensation with acetophenones | Cu, Pd, Ru, Co | Oxidation, C-C cross-coupling reactions |

| Schiff Base Ligands | Condensation with primary amines | Fe, Co, Ni, Zn | Asymmetric synthesis, polymerization |

| Phosphine-Chalcone Hybrid Ligands | Introduction of a phosphine (B1218219) group via a suitable linker | Rh, Ir, Pd | Hydrogenation, hydroformylation |

Advanced Analytical Methodologies for 3 4 Fluoro 2 Methylphenyl Acrylaldehyde in Research Settings

Chromatographic Separations for Purity Assessment, Reaction Monitoring, and Isolation

Chromatographic techniques are fundamental to the analysis of 3-(4-Fluoro-2-methylphenyl)acrylaldehyde, providing powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of this compound and monitoring its formation during synthesis. A typical reversed-phase HPLC method can be developed to separate the target compound from starting materials, byproducts, and degradation products.

Method development would involve a systematic approach to optimizing separation parameters. The selection of a suitable stationary phase, such as a C18 column, provides a nonpolar surface for the separation of moderately polar compounds like aromatic aldehydes. The mobile phase composition, typically a mixture of an aqueous component (like water with a pH modifier such as formic acid or a buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is critical. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve a good resolution of all components in a complex reaction mixture within a reasonable timeframe.

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. pensoft.net This process includes assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | < 2.0% |

| LOD | ~0.01 µg/mL |

| LOQ | ~0.03 µg/mL |

For the analysis of volatile components and the identification of trace impurities in samples of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.

This technique is particularly useful for detecting residual solvents from the synthesis process or small volatile byproducts that may not be easily detected by HPLC. The high sensitivity of MS allows for the identification of impurities at very low concentrations. Collision-induced dissociation (CID) experiments can be performed on molecular ions to gain further structural information and differentiate between isomers. researchgate.net

Table 3: Hypothetical GC-MS Parameters for Impurity Profiling

| Parameter | Condition |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

In cases where this compound might be used in stereoselective synthesis or if a chiral center is introduced in a subsequent step, the determination of enantiomeric purity becomes critical. Chiral chromatography is the most effective method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.